1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
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Overview
Description
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a cyclopentanecarbonyl group and a pyrazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the diazepane ring using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazole Sulfonyl Group: The final step involves the sulfonylation of the diazepane ring with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is unique due to its combination of a diazepane ring with both a cyclopentanecarbonyl group and a pyrazole sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
cyclopentyl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17-12-14(11-16-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPKRXOYVRIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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